
Diazenecarbaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diazenecarbaldehyde is an organic compound that features both an aldehyde group and a diazene (diimide) group
準備方法
Synthetic Routes and Reaction Conditions
Diazenecarbaldehyde can be synthesized through several methods. One common approach involves the oxidation of primary alcohols to aldehydes. For instance, the oxidation of a primary alcohol using reagents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4) can yield the desired aldehyde . Another method involves the ozonolysis of alkenes, where the alkene is cleaved to form aldehydes .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using milder oxidants like dimethyl sulfoxide (DMSO) to avoid overoxidation . The choice of method depends on the desired purity and yield of the final product.
化学反応の分析
Types of Reactions
Diazenecarbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be further oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form primary alcohols.
Substitution: The diazene group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Various nucleophiles can be used to substitute the diazene group under appropriate conditions.
Major Products Formed
The major products formed from these reactions include carboxylic acids (from oxidation), primary alcohols (from reduction), and various substituted derivatives (from substitution).
科学的研究の応用
Diazenecarbaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of various chemicals and materials
作用機序
The mechanism of action of diazenecarbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to various biological effects. The diazene group can participate in redox reactions, influencing cellular processes .
類似化合物との比較
Similar Compounds
Formaldehyde: A simpler aldehyde with similar reactivity but lacks the diazene group.
Acetaldehyde: Another simple aldehyde, also lacking the diazene group.
Benzaldehyde: An aromatic aldehyde with different reactivity due to the benzene ring.
Uniqueness
Diazenecarbaldehyde is unique due to the presence of both an aldehyde and a diazene group, which allows it to participate in a wider range of chemical reactions compared to simpler aldehydes .
特性
CAS番号 |
90251-07-3 |
|---|---|
分子式 |
CH2N2O |
分子量 |
58.040 g/mol |
IUPAC名 |
N-iminoformamide |
InChI |
InChI=1S/CH2N2O/c2-3-1-4/h1-2H |
InChIキー |
NELIAIPXAJJBKQ-UHFFFAOYSA-N |
正規SMILES |
C(=O)N=N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


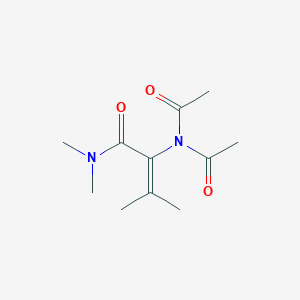

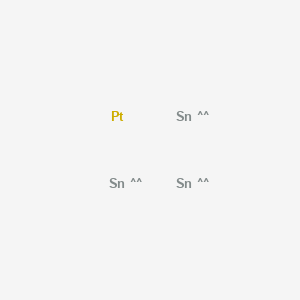
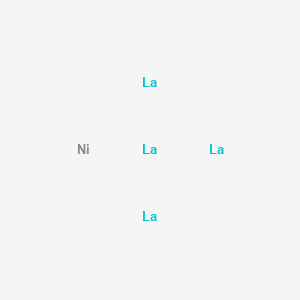
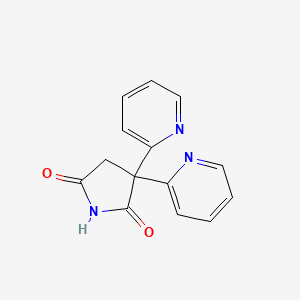

![2-[({4-[(E)-(5-Ethoxy-1,3-thiazol-2-yl)diazenyl]phenyl}methyl)amino]ethan-1-ol](/img/structure/B14356642.png)

![1-[4-(Butylsulfanyl)butoxy]-4-methylbenzene](/img/structure/B14356645.png)
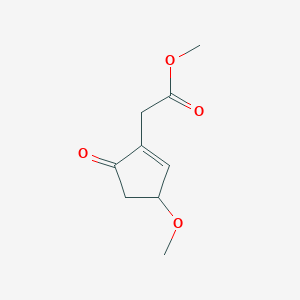
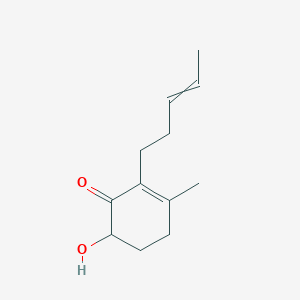
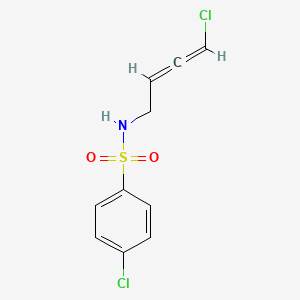
![4-[Bis(2-chloroethyl)amino]benzene-1,2-diyl diacetate](/img/structure/B14356670.png)

